molecular formula C17H20F2N2S B1392493 (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243000-01-2

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Cat. No. B1392493
M. Wt: 322.4 g/mol
InChI Key: CGJSBKKHBFSYLY-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is a complex organic compound that contains several functional groups and structural features . It includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The compound also contains a difluorophenyl group , and a thienyl group attached to the piperidine ring through a methylene bridge .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic secondary amine, which can participate in various chemical reactions . The difluorophenyl group introduces electron-withdrawing fluorine atoms, which can influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A method for synthesizing spiro-fused piperidines, which may include structures similar to (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine, was developed using iron(III) trifluoroacetate in an aqueous medium. This method is environmentally benign and efficient for creating complex molecular structures (Lohar et al., 2016).

  • Spectral Studies : Compounds with similar structures have been subjected to extensive spectroscopic studies, including NMR and IR spectroscopy, which are crucial for understanding their chemical properties and potential applications (Rajeswari & Pandiarajan, 2011).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine have been found to exhibit notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Cancer Research : Certain analogs of this compound were identified in a virtual screening targeting the urokinase receptor, showing promise in inhibiting breast cancer metastasis. This indicates potential use in cancer treatment (Wang et al., 2011).

Material Science and Other Applications

  • Photochromic Materials : Derivatives of (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine have been studied for their photochromic properties, making them suitable for applications in optical storage materials (Sun, Pu, & Cui, 2013).

  • Catalysis and Reaction Mechanisms : The compound's derivatives have been explored in catalytic systems and reaction studies, which are fundamental for advancing synthetic methodologies in organic chemistry (Fathalla & Hamed, 2006).

Future Directions

The future directions for research on “(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in pharmaceuticals . Given the wide range of biological activities exhibited by piperidine derivatives, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

3,5-difluoro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2S/c18-14-7-15(19)9-16(8-14)20-10-17-6-13(12-22-17)11-21-4-2-1-3-5-21/h6-9,12,20H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSBKKHBFSYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)CNC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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